Molecular Electrostatic Potential (MEP) Bioisosterism: 4-Phenylimidazolone Scaffold vs. Benzamido Moiety
The phenylimidazolidin-2-one scaffold (structurally containing the 4-phenyl-1,3-dihydro-2H-imidazol-2-one core) exhibits molecular electrostatic potential (MEP) similarity to the benzamido moiety found in metoclopramide and zetidoline, establishing a validated bioisosteric relationship [1]. This MEP similarity enables the imidazolone core to serve as a benzamide replacement in receptor binding contexts, a property not exhibited by unsubstituted imidazolones or non-aromatic heterocyclic replacements. This bioisosteric validation provides a rational basis for scaffold selection in medicinal chemistry programs targeting 5-HT3 and related GPCR targets.
| Evidence Dimension | Molecular electrostatic potential (MEP) similarity for bioisosteric replacement |
|---|---|
| Target Compound Data | Phenylimidazolidin-2-one scaffold MEP profile comparable to benzamido moiety |
| Comparator Or Baseline | Benzamido moiety (metoclopramide, zetidoline) MEP profile |
| Quantified Difference | Qualitative MEP similarity established; enables functional bioisosteric replacement |
| Conditions | Computational molecular modeling and pharmacophore analysis; validated by subsequent synthesis and radioligand binding studies |
Why This Matters
This validated bioisosteric relationship justifies selection of 4-phenylimidazolone-based scaffolds over unsubstituted imidazolones for programs targeting benzamide-replacement strategies in CNS and GPCR drug discovery.
- [1] Heidempergher F, Pillan A, Pinciroli V, Vaghi F, Arrigoni C, Bolis G, Caccia C, Dho L, McArthur R, Varasi M. Phenylimidazolidin-2-one derivatives as selective 5-HT3 receptor antagonists and refinement of the pharmacophore model for 5-HT3 receptor binding. J Med Chem. 1997 Oct 10;40(21):3369-80. doi: 10.1021/jm970060o. PMID: 9341912. View Source
